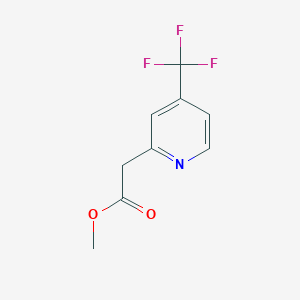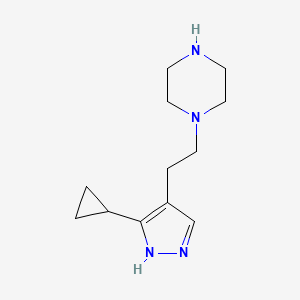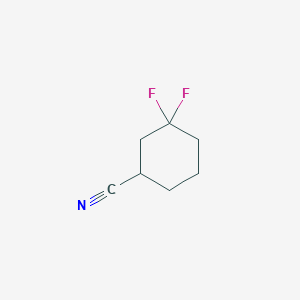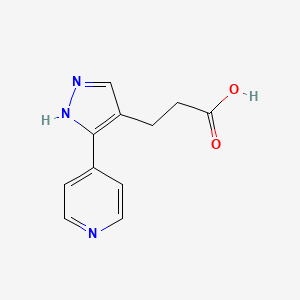
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
Descripción general
Descripción
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate, also known as 4-trifluoromethylpyridine-2-ylmethyl acetate, is an organic compound with the molecular formula C7H7F3NO2. It is a colorless liquid with a pungent odor. It is used as a reagent in organic synthesis and as a catalyst in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in organic synthesis and as a catalyst in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate acts as a catalyst in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It catalyzes the reaction of Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetateethylpyridine and methyl acetate in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated by distillation.
Biochemical and Physiological Effects
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate has no known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is a useful reagent for organic synthesis and as a catalyst for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The main advantage of using this reagent is that it is easy to use and it can be used in a variety of reactions. The main limitation is that it is volatile and must be used in a well-ventilated area.
Direcciones Futuras
1. Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate can be used in the development of new synthetic routes to drugs and other specialty chemicals.
2. It can be used as a catalyst in the synthesis of polymers and other materials.
3. It can be used as a reagent in the synthesis of fine chemicals.
4. It can be used in the synthesis of new pharmaceuticals.
5. It can be used in the synthesis of agrochemicals.
6. It can be used in the synthesis of new catalysts.
7. It can be used in the synthesis of new materials.
8. It can be used in the synthesis of new dyes and pigments.
9. It can be used in the synthesis of new polymers.
10. It can be used in the synthesis of new surfactants.
Propiedades
IUPAC Name |
methyl 2-[4-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-7-4-6(2-3-13-7)9(10,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMZYIHZDPAGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)




![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)


